molecular formula C6H8O2 B6146742 3,6-dihydro-2H-pyran-4-carbaldehyde CAS No. 97346-30-0

3,6-dihydro-2H-pyran-4-carbaldehyde

Cat. No.: B6146742
CAS No.: 97346-30-0
M. Wt: 112.13 g/mol
InChI Key: JVAWMZUJNSYUKK-UHFFFAOYSA-N
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Description

3,6-Dihydro-2H-pyran-4-carbaldehyde is an organic compound with the molecular formula C6H8O2. It is a heterocyclic compound containing a six-membered ring with one oxygen atom and an aldehyde functional group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-dihydro-2H-pyran-4-carbaldehyde typically involves the following steps:

    Condensation Reaction: The starting materials, such as 2,4-pentanedione and ethyl acetoacetate, undergo condensation in the presence of sulfuric acid to form 4-hydroxy-6-methyl-2H-pyran-2-one.

    Reduction: The 4-hydroxy-6-methyl-2H-pyran-2-one is then reduced using sodium borohydride in the presence of acetic acid to yield 3,6-dihydro-2H-pyran-2-one.

    Oxidation: The 3,6-dihydro-2H-pyran-2-one is oxidized using sodium periodate in the presence of water to form 3,6-dihydro-2H-pyran-4-carboxaldehyde.

    Final Reduction: Finally, the 3,6-dihydro-2H-pyran-4-carboxaldehyde is reduced with sodium borohydride in the presence of acetic acid to produce this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3,6-Dihydro-2H-pyran-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, particularly with amines to form imines or amine-aldehyde compounds.

Common Reagents and Conditions:

    Oxidation: Sodium periodate, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, hydrazines.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Imines, amine-aldehyde compounds.

Scientific Research Applications

3,6-Dihydro-2H-pyran-4-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is involved in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,6-dihydro-2H-pyran-4-carbaldehyde involves its reactivity as an aldehyde. The compound can form Schiff bases with amines, which are important intermediates in various biochemical pathways. Additionally, its ability to undergo oxidation and reduction reactions makes it a versatile compound in synthetic chemistry .

Comparison with Similar Compounds

    3,4-Dihydro-2H-pyran-2-carboxaldehyde:

    3,4-Dihydro-2H-pyran: A related compound without the aldehyde functional group, used as a protecting group in organic synthesis.

Uniqueness: 3,6-Dihydro-2H-pyran-4-carbaldehyde is unique due to its specific structure, which allows for selective reactions at the aldehyde group. This makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

CAS No.

97346-30-0

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

IUPAC Name

3,6-dihydro-2H-pyran-4-carbaldehyde

InChI

InChI=1S/C6H8O2/c7-5-6-1-3-8-4-2-6/h1,5H,2-4H2

InChI Key

JVAWMZUJNSYUKK-UHFFFAOYSA-N

Canonical SMILES

C1COCC=C1C=O

Purity

95

Origin of Product

United States

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